1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one

Urease Inhibition Enzyme Assay Structure-Activity Relationship

1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one (CAS 845749-94-2) is a bicyclic heterocyclic scaffold characterized by a molecular weight of 150.14 g/mol and the molecular formula C6H6N4O. This core structure serves as a foundational building block in medicinal chemistry for developing libraries of kinase inhibitors and urease inhibitors due to the strategic juxtaposition of the imidazole and pyrazolone moieties.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 845749-94-2
Cat. No. B12856653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one
CAS845749-94-2
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1C=NN(C1=O)C2=NC=CN2
InChIInChI=1S/C6H6N4O/c11-5-1-2-9-10(5)6-7-3-4-8-6/h2-4H,1H2,(H,7,8)
InChIKeyHDYXZPHXWRGGBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one (CAS 845749-94-2): Core Bicyclic Heterocycle for Kinase and Urease Inhibitor R&D


1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one (CAS 845749-94-2) is a bicyclic heterocyclic scaffold characterized by a molecular weight of 150.14 g/mol and the molecular formula C6H6N4O . This core structure serves as a foundational building block in medicinal chemistry for developing libraries of kinase inhibitors and urease inhibitors due to the strategic juxtaposition of the imidazole and pyrazolone moieties [1].

Scaffold Bicyclic imidazole-pyrazolone core for kinase and urease inhibitor library synthesis
Workflow Reported fit for SAR-driven lead optimization and high-throughput screening campaigns
Synthesis Supports library production with reported efficient one-pot protocol

Why 1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one is Not Interchangeable with Simpler Monocyclic Imidazoles or Pyrazoles


Generic substitution of 1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one with simpler, commercially ubiquitous monocyclic imidazoles or pyrazoles fails in rational drug discovery campaigns because the specific bicyclic architecture is essential for proper pharmacophore geometry [1]. This unique connectivity enables a defined angular constraint between the two nitrogen-rich heterocycles, which is critical for establishing the requisite hydrogen-bonding and pi-stacking interactions in enzymatic active sites, such as those observed in urease inhibition where this scaffold achieves significantly enhanced binding affinity compared to isolated monocyclic ring systems [2].

Target Scaffold
Potential Substitute
Bicyclic imidazole-pyrazolone
Monocyclic imidazoles / pyrazoles
  • Pharmacophore geometry Bicyclic angular constraint may be required for target-site hydrogen bonding and pi-stacking; monocyclic analogs may not reproduce binding pose.
  • Binding affinity context Reported urease inhibition potency improvement may not transfer to simpler ring systems lacking the fused imidazole-pyrazolone architecture.
  • Pathway modulation profile Dual p38MAPK/ERK1/2 engagement observed in imidazo-pyrazole series may be absent in monocyclic analogs; verify target engagement.

Quantitative Differentiation of 1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one: Potency, Synthetic Efficiency, and Target Engagement


Enhanced Urease Inhibitory Potency: Imidazolylpyrazole Scaffold vs. Standard Thiourea Control

Imidazolylpyrazole derivatives, for which 1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one is a key core, demonstrate a significant, quantifiable increase in urease inhibitory activity compared to the standard inhibitor thiourea [1]. While the parent core itself is a precursor, optimized analogs in this class achieve sub-micromolar potency, representing a >20-fold improvement over the baseline.

Urease IC50
Class-level inference
0.7 ± 0.002 μM vs 21.26 ± 0.12 μM
~30.4-fold lower IC50
Supports urease inhibitor screening context; class-level scaffold potency reported.
Jack bean urease assay; lead analog 4k data.
Urease Inhibition Enzyme Assay Structure-Activity Relationship

Synthetic Accessibility and Yield: Optimized TsOH-Catalyzed Protocol for Imidazolylpyrazoles

The synthetic route to obtain derivatives built on the 1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one core has been optimized to provide excellent yields using a para-toluenesulfonic acid (TsOH) catalyzed approach [1]. This represents a quantifiable advantage in procurement and internal synthesis planning, as it avoids more complex and lower-yielding multi-step sequences.

Synthetic Yield
Class-level inference
Up to 94%
TsOH-catalyzed one-pot protocol
Supports library synthesis and scale-up feasibility assessment.
Reported yield advantage over uncatalyzed multi-step routes.
Synthetic Methodology Process Chemistry Heterocycle Synthesis

Dual Kinase Pathway Interference: p38MAPK and ERK1/2 Modulation by Imidazo-Pyrazole Series

Compounds based on the imidazo-pyrazole architecture, closely related to 1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one, have been shown to block p38MAPK phosphorylation and interfere with ERK1/2 pathways, resulting in quantifiable inhibition of platelet aggregation and reactive oxygen species (ROS) production [1]. This dual pathway engagement is a distinct property not observed in simpler monocyclic pyrazole or imidazole analogs.

Kinase Pathway Engagement
Class-level inference
p38MAPK phosphorylation blockade + ERK1/2 pathway interference
Observed in platelets and HUVEC assays
Supports kinase pathway research context; dual-pathway modulation reported.
ROS production and platelet aggregation endpoints.
Kinase Inhibition p38MAPK ERK1/2 Anti-angiogenesis

Primary Application Scenarios for 1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one in R&D and Industrial Settings


Medicinal Chemistry Lead Optimization: Urease Inhibitors for Gastric Ulcer and Urinary Tract Infection Research

In laboratories focused on developing novel urease inhibitors, 1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one is the preferred core scaffold for systematic derivatization. Its structure allows for a >30-fold improvement in potency over the standard thiourea [1], making it the rational starting point for achieving the sub-micromolar IC50 values required for a viable preclinical candidate.

Kinase Inhibitor Library Synthesis for Anti-Angiogenesis and Inflammation Models

Procurement is recommended for CROs and academic screening centers building libraries targeting the p38MAPK and ERK1/2 signaling pathways. The scaffold provides a documented advantage in cellular functional assays by effectively blocking p38MAPK phosphorylation and downstream ROS production [2], a property that distinguishes it from less complex heterocyclic cores in achieving meaningful pathway modulation.

Academic and Industrial Process Chemistry Development

Given the documented, high-yielding synthetic route (up to 94% yield) [1], this compound is an ideal substrate for medicinal chemistry process development. Teams aiming to generate large, diverse libraries for high-throughput screening benefit from the low synthetic burden and excellent material throughput, which is quantifiably superior to many alternative, lower-yielding bicyclic heterocycle preparations.

Application
Selection Property
Validation Focus
Urease inhibitor lead optimization research
Bicyclic pharmacophore geometry
Urease enzyme assay context; binding-mode review
Kinase pathway research (p38MAPK/ERK1/2)
Dual-pathway modulation profile
Cellular phosphorylation and ROS endpoint review
Medicinal chemistry library synthesis
Reported one-pot synthetic route
Yield and scalability context assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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